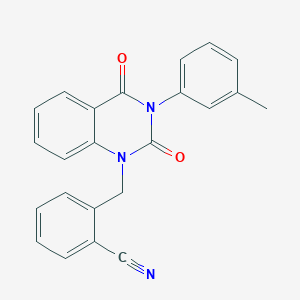

2-((2,4-dioxo-3-(m-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)methyl)benzonitrile

Description

Properties

IUPAC Name |

2-[[3-(3-methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O2/c1-16-7-6-10-19(13-16)26-22(27)20-11-4-5-12-21(20)25(23(26)28)15-18-9-3-2-8-17(18)14-24/h2-13H,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYNTPKWDOLMEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2,4-dioxo-3-(m-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)methyl)benzonitrile is a derivative of quinazoline, a class of compounds known for their diverse biological activities. Quinazolines and their derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting its pharmacological potential based on recent research findings.

- Molecular Formula : C21H19N5O4

- Molecular Weight : 405.4 g/mol

- CAS Number : 941977-64-6

Biological Activity Overview

Research indicates that quinazoline derivatives exhibit a wide range of biological activities. The specific compound in focus has been studied for its potential in various applications:

-

Anticancer Activity :

- A study evaluating the cytotoxic effects of quinazoline derivatives found that several compounds exhibited significant activity against cancer cell lines such as A549 (lung cancer), DU145 (prostate cancer), B16-F10 (melanoma), and HepG2 (liver cancer) . The compound's ability to inhibit cell proliferation suggests its potential as an anticancer agent.

-

Antimicrobial Activity :

- Quinazoline derivatives have shown promising results against various pathogens. For instance, a study reported moderate to strong antimicrobial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with some derivatives achieving IC50 values in the low micromolar range .

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities

Case Studies

- Cytotoxicity Assay :

- Antimicrobial Testing :

- Inflammatory Response Modulation :

Comparison with Similar Compounds

Alogliptin Benzoate (DPP-4 Inhibitor)

Structure: 2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile . Key Differences:

- Substituents: Alogliptin contains a pyrimidine-2,4-dione core with a 3-methyl group and an aminopiperidine side chain, critical for dipeptidyl peptidase-4 (DPP-4) inhibition. The target compound lacks these groups, instead having an m-tolyl substituent.

- Biological Activity : Alogliptin is a clinically approved antidiabetic agent, while the target compound’s m-tolyl group may redirect its activity toward other targets, such as kinases or proteases .

- Pharmacokinetics: The aminopiperidine in Alogliptin enhances solubility and bioavailability, whereas the hydrophobic m-tolyl group in the target compound may reduce aqueous solubility .

| Parameter | Target Compound | Alogliptin Benzoate |

|---|---|---|

| Core Structure | Quinazoline-2,4-dione | Pyrimidine-2,4-dione |

| N3 Substituent | m-Tolyl | 3-Methyl |

| Key Functional Group | Benzonitrile | Aminopiperidine |

| Therapeutic Use | Under investigation | Type 2 diabetes (DPP-4 inhibitor) |

Phosphonate Esters (cis-13d/trans-13d)

Structure : Diethyl {2-benzyl-5-[(3-(4-fluorobenzoyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl]isoxazolidin-3-yl} phosphonate .

Key Differences :

- Substituents : The fluorobenzoyl group at N3 in cis/trans-13d introduces electron-withdrawing effects, contrasting with the electron-donating m-tolyl in the target compound.

- Biological Activity : Phosphonate esters exhibit antiviral or antibacterial activity, while the benzonitrile group in the target compound may favor kinase inhibition .

- Solubility : The phosphonate group enhances polarity, improving membrane permeability compared to the hydrophobic benzonitrile .

| Parameter | Target Compound | cis-13d/trans-13d |

|---|---|---|

| N3 Substituent | m-Tolyl | 4-Fluorobenzoyl |

| Additional Groups | Benzonitrile | Isoxazolidine-phosphonate |

| Potential Activity | Kinase inhibition (hypothesized) | Antiviral/antibacterial |

Triazole-Sugar Derivatives ()

Structure: Compounds with triazole and sugar moieties attached to dihydropyrimidinone cores . Key Differences:

- Modifications : The triazole-sugar groups in these analogs enhance water solubility and bioavailability, whereas the target compound’s benzonitrile and m-tolyl may limit these properties.

- Therapeutic Potential: Sugar moieties may target carbohydrate-binding proteins (e.g., lectins), while the target compound’s simpler structure could focus on enzyme active sites .

TR79 and Compound 12 (Hexahydropyrido-pyrimidines)

Structure: Derivatives with trifluoromethylbenzyl groups and aminoalkyl chains . Key Differences:

- Substituents : The trifluoromethyl group in TR79 increases metabolic stability compared to the m-tolyl group.

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)benzonitrile (27F)

Structure: Direct linkage of benzonitrile to the quinazolinone core without a methylene bridge . Key Differences:

- Electronic Effects : The m-tolyl group in the target compound may enhance π-π stacking interactions versus 27F’s unsubstituted phenyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.